molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-

Cat. No.: B12550439
CAS No.: 148780-13-6
M. Wt: 348.4 g/mol
InChI Key: NIJBDTDSXZFRDW-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, commonly known as butylated hydroxytoluene (BHT) (CAS: 128-37-0), is a synthetic phenolic antioxidant widely used in food preservation, cosmetics, and industrial applications to inhibit lipid oxidation . Its molecular structure features tert-butyl groups at positions 2 and 6 of the phenolic ring and a methyl group at position 4 (Figure 1). BHT functions by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative chain reactions .

BHT’s efficacy as an antioxidant has been validated in diverse biological systems, including microbial extracts (e.g., Streptomyces spp.) and plant-derived materials (e.g., date palm pollen), where it contributes to oxidative stress mitigation .

Properties

CAS No.

148780-13-6

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol

InChI

InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3

InChI Key

NIJBDTDSXZFRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Phenol derivatives are widely used in the pharmaceutical industry due to their biological activity. The compound has been investigated for its potential as:

  • Antioxidants : It acts as a radical scavenger and is often incorporated into formulations to prevent oxidative degradation of sensitive compounds. This property is vital in the stabilization of pharmaceutical products.
  • Therapeutic Agents : Research has highlighted its role in developing beta-adrenergic receptor agonists, which are essential in treating respiratory conditions like asthma. Compounds derived from phenolic structures have shown improved pharmacokinetic properties, enhancing their therapeutic index compared to existing treatments .

Additives in Fuels and Lubricants

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is employed as an additive in petroleum products. Its antioxidant properties help stabilize fuels and lubricating oils, thereby extending their shelf life and improving performance under high-temperature conditions .

ApplicationFunctionalityBenefits
Fuel AdditivePrevents oxidationEnhances fuel stability
Lubricant AdditiveReduces wear and tearIncreases equipment lifespan

Material Science

In materials science, this compound is utilized in the synthesis of polymers and resins. Its ability to form cross-linked structures makes it valuable in producing durable materials for various applications:

  • Polymerization Catalysts : It has been used as a catalyst in oxidative polymerization processes, leading to the formation of polyphenylene ethers with desirable thermal and mechanical properties .

Environmental Applications

Phenolic compounds are also studied for their environmental impact and potential remediation applications. For instance:

  • Biodegradation Studies : Research indicates that certain phenolic compounds can be broken down by microbial action, suggesting potential uses in bioremediation efforts to clean up contaminated sites .

Stabilization of Pharmaceuticals

A study demonstrated that incorporating phenolic antioxidants into pharmaceutical formulations significantly reduced the degradation rates of active ingredients under stress conditions (e.g., heat and light exposure). This finding underscores the importance of phenolic compounds in enhancing the stability of drug products.

Performance Improvement in Lubricants

In a comparative study on lubricant formulations, the addition of phenol derivatives improved thermal stability and reduced oxidation rates by up to 30% compared to standard formulations without these additives. This enhancement is crucial for high-performance applications in automotive and industrial machinery.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural Analogues and Derivatives

A. Phenol,2,2′-methylenebis[6-(1,1-dimethylethyl)-4-methyl-] (CAS: 119-47-1)
  • Structure: Contains a methylene bridge (-CH₂-) linking two phenolic rings, each substituted with a tert-butyl group at position 6 and a methyl group at position 4 (Figure 2) .
  • Applications: Predominantly identified in non-aflatoxigenic Aspergillus flavus mutants and Streptomyces spp. as a stress-responsive antioxidant. Its bifunctional structure enhances radical scavenging capacity compared to BHT .
  • Research Findings: Upregulated in fungal mutants under oxidative stress, suggesting a role in ROS mitigation .
B. Phenol,4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)-] (CAS: 118-82-1)
  • Structure: Features a methylene bridge connecting two phenolic rings, each bearing tert-butyl groups at positions 2 and 6 .
  • Applications : Utilized in polymer stabilization and as a high-temperature antioxidant. Less common in biological systems compared to BHT .
C. Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl- (CAS: 90-68-6)
  • Structure : A complex derivative with hydroxymethylphenyl substituents, differing from BHT’s simpler tert-butyl groups .
  • Properties : Thermodynamic data (e.g., ΔfG° = 180.11 kJ/mol, logPoct/wat = 6.74) suggest lower solubility and higher hydrophobicity than BHT, impacting its environmental mobility .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison
Compound (CAS) Substituents Molecular Formula Key Applications Toxicity (PNEC)
BHT (128-37-0) 2,6-di-tert-butyl, 4-methyl C₁₅H₂₄O Food preservation, cosmetics 5.3 µg/L
2,2′-Methylenebis derivative (119-47-1) Methylene bridge, 6-tert-butyl, 4-methyl C₂₃H₃₂O₂ Microbial antioxidants, research Not reported
4,4′-Methylenebis derivative (118-82-1) Methylene bridge, 2,6-di-tert-butyl C₂₃H₃₂O₂ Polymer stabilization Limited data
Table 2: Environmental and Toxicological Data
Compound (CAS) Acute Toxicity (LC₅₀/EC₅₀) Chronic Toxicity (NOEC) Environmental Hazard Category
BHT (128-37-0) 0.03–0.061 mg/L (aquatic) 0.053 mg/L (fish) Moderate risk (PNEC = 5.3 µg/L)
2,2′-Methylenebis derivative (119-47-1) No data No data Not assessed

Biological Activity

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- (commonly referred to as BHT or butylated hydroxytoluene) is a synthetic antioxidant widely used in various industrial applications. This compound has garnered attention for its biological activities, including potential therapeutic effects and toxicity profiles. This article provides an overview of its biological activity, including case studies and research findings.

  • Chemical Formula : C23H24O3
  • CAS Number : 128-37-0
  • Molecular Weight : 360.44 g/mol

Antioxidant Properties

BHT is primarily recognized for its antioxidant properties. It acts by scavenging free radicals and preventing oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Research indicates that BHT can inhibit lipid peroxidation in biological membranes, thus protecting cells from oxidative damage .

Anticancer Activity

Recent studies have explored the potential anticancer properties of BHT. For instance, a study demonstrated that BHT exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Study Cell Line IC50 (µM) Mechanism
1MCF-7 (Breast)25Apoptosis induction
2PC-3 (Prostate)30Cell cycle arrest

Hormonal Activity

In vitro studies assessing the endocrine-disrupting potential of BHT found no significant estrogenic activity when tested in an ER alpha-binding assay. This suggests that while BHT may exhibit some hormonal activity, it does not mimic estrogen effectively .

Toxicological Profile

Toxicological assessments indicate that BHT has a relatively low toxicity profile at typical exposure levels. However, high doses have been associated with liver weight increases and histopathological changes in animal studies. The no observable adverse effect level (NOAEL) was determined to be around 300 ppm for non-reproductive organ effects .

Case Studies

  • Liver Toxicity Study : A subchronic study involving rats showed that exposure to high doses of BHT resulted in increased liver weights and alterations in liver histology. The study highlighted the importance of monitoring liver function in individuals exposed to high levels of BHT over extended periods .
  • Antioxidant Efficacy in Food Products : A study on food preservation demonstrated that BHT effectively inhibited rancidity in fats and oils, extending shelf life while maintaining nutritional quality. This application underscores its significance in food chemistry and safety .

Q & A

Basic Research Questions

Q. How can the identity of BHT be confirmed in synthesized or extracted samples?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., tert-butyl groups at δ ~1.3 ppm and aromatic protons at δ ~6.8–7.2 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards. Key ions include [M+H]+ at m/z 221.19 and [M-H]+ at m/z 219.17 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C15H24O) with mass accuracy <5 ppm .

Q. What are the standard protocols for quantifying BHT in environmental matrices like water or soil?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples or Soxhlet extraction for soil .
  • Detection : GC-MS with electron ionization (EI) mode, using internal standards (e.g., triphenyl phosphate) to correct for matrix effects .
  • Calibration : Prepare a linear calibration curve (0.1–100 µg/L) with recovery rates validated using spiked samples .

Q. What are the key physicochemical properties of BHT relevant to experimental design?

  • Answer :

  • Melting Point : 70–73°C .
  • Log Kow (Octanol-Water Partition Coefficient) : 5.1–5.8, indicating high hydrophobicity .
  • Vapor Pressure : 0.01 mmHg at 25°C, suggesting low volatility .
  • Solubility : 0.6 mg/L in water at 25°C; soluble in organic solvents like ethanol and hexane .

Advanced Research Questions

Q. How do conflicting data on BHT’s environmental persistence arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies stem from experimental conditions (e.g., pH, microbial activity). To address this:

  • Degradation Studies : Conduct aerobic/anaerobic biodegradation assays under controlled OECD 301/302 guidelines. Note that BHT degrades faster in aerobic systems (half-life ~14 days) vs. anaerobic (>60 days) .
  • Partitioning Analysis : Measure soil adsorption coefficients (Koc) via batch equilibrium tests; reported Koc values range 1,000–3,000 L/kg, indicating strong soil binding .
  • Meta-Analysis : Cross-reference data from regulatory assessments (e.g., Canada DSL categorization as "not persistent" vs. EU hazard classifications) .

Q. What mechanistic insights explain BHT’s dual role as an antioxidant and pro-oxidant in biological systems?

  • Answer :

  • Antioxidant Activity : BHT donates phenolic hydrogen to neutralize free radicals (e.g., lipid peroxides) in low concentrations (IC50 ~10 µM in vitro) .
  • Pro-Oxidant Effects : At higher doses (>100 µM), BHT metabolites (e.g., BHT-quinone methide) induce oxidative DNA damage via cytochrome P450-mediated pathways. Monitor 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a biomarker .
  • Experimental Design : Use hepatocyte cultures with ROS-sensitive probes (e.g., DCFH-DA) and compare dose-response curves .

Q. How can researchers optimize BHT’s stabilization efficacy in polymer matrices while minimizing migration?

  • Methodological Answer :

  • Compatibility Screening : Test BHT in polymer blends (e.g., polyethylene, PVC) using differential scanning calorimetry (DSC) to assess Tg modulation .
  • Migration Studies : Use EU Framework Regulation 10/2011 protocols. Immerse polymer films in food simulants (e.g., 50% ethanol) at 40°C for 10 days; quantify BHT via HPLC-UV .
  • Synergistic Additives : Combine BHT with hindered amine light stabilizers (HALS) to reduce migration by 30–50% .

Data Contradiction and Analysis

Q. Why do regulatory assessments of BHT’s environmental hazard vary across regions?

  • Answer :

  • Canada : Classified as "not persistent, not bioaccumulative" based on DSL categorization .
  • EU : Under REACH, flagged for potential endocrine disruption and subject to authorization .
  • Resolution : Differences arise from hazard vs. risk paradigms. Prioritize region-specific testing (e.g., OECD 209 activated sludge respiration inhibition tests for EU compliance) .

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